molecular formula C17H26O3 B572821 4-NONYLPHENOXY-ACETIC ACID D2 CAS No. 1219798-75-0

4-NONYLPHENOXY-ACETIC ACID D2

Cat. No.: B572821
CAS No.: 1219798-75-0
M. Wt: 280.404
InChI Key: NISAHDHKGPWBEM-FNHLFAINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nonylphenoxy-acetic acid D2 is an isotopically labeled derivative of 4-Nonylphenoxyacetic acid. This compound is characterized by the presence of a deuterium atom, which replaces a hydrogen atom in the acetic acid moiety. The molecular formula of this compound is C17H26O3, and it has a molecular weight of 278.39 g/mol . This compound is primarily used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonylphenoxy-acetic acid D2 involves the reaction of nonylphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions typically involve heating the reaction mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route as described above. The process is scaled up to accommodate larger quantities of reactants and involves the use of industrial-grade equipment to ensure efficient and consistent production. The reaction is carried out in large reactors, and the product is purified through distillation and recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenoxy-acetic acid D2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nonylphenoxy-acetic acid D2 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nonylphenoxy-acetic acid D2 involves its interaction with various molecular targets and pathways. It has been shown to exhibit anti-androgenic and anti-estrogenic effects in vitro, indicating its potential to disrupt hormonal signaling pathways. The compound can bind to hormone receptors, inhibiting their normal function and leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium, which makes it useful in isotopic labeling studies. This isotopic labeling allows for more precise tracking and analysis in various research applications, providing insights into the behavior and fate of the compound in different environments .

Properties

CAS No.

1219798-75-0

Molecular Formula

C17H26O3

Molecular Weight

280.404

IUPAC Name

2,2-dideuterio-2-(4-nonylphenoxy)acetic acid

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)/i14D2

InChI Key

NISAHDHKGPWBEM-FNHLFAINSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.